Trityl-L-Proline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trityl-L-Proline typically involves the protection of the amino group of L-proline using the trityl group. This can be achieved through the reaction of L-proline with trityl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound, which can be purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trityl-L-Proline can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cation, which is a stable carbocation.
Reduction: The trityl group can be reduced to form triphenylmethane.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Trityl cation.
Reduction: Triphenylmethane.
Substitution: Various substituted trityl derivatives depending on the nucleophile used.
Scientific Research Applications
Trityl-L-Proline has several scientific research applications, including:
Chemistry: It is used as a protecting group in peptide synthesis to protect the amino group of L-proline during the formation of peptide bonds.
Biology: It is used in the study of protein structure and function, particularly in the stabilization of peptide secondary structures such as β-turns and polyproline helices.
Industry: It is used in the production of various chemical compounds and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of Trityl-L-Proline primarily involves the protection of the amino group of L-proline. The trityl group acts as a bulky protecting group that prevents unwanted reactions at the amino group during chemical synthesis. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The trityl group can be removed under mild acidic conditions, regenerating the free amino group of L-proline.
Comparison with Similar Compounds
Trityl-Glycine: Similar to Trityl-L-Proline, but with glycine instead of L-proline.
Trityl-Serine: Similar to this compound, but with serine instead of L-proline.
Trityl-Threonine: Similar to this compound, but with threonine instead of L-proline.
Uniqueness of this compound: this compound is unique due to the presence of the proline residue, which imparts distinct conformational properties to the compound. The pyrrolidine ring of proline restricts the flexibility of the peptide backbone, stabilizing specific secondary structures. This makes this compound particularly useful in the synthesis of proline-rich peptides and the study of protein folding and stability.
Properties
IUPAC Name |
(2S)-1-tritylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23(27)22-17-10-18-25(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H,26,27)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFHBICZVAVNCD-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428528 | |
Record name | Trityl-L-Proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1911-74-6 | |
Record name | Trityl-L-Proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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